2-Ethyl-2-phenylsulfonylbutanoic acid
Description
2-Ethyl-2-phenylsulfonylbutanoic acid is a sulfonyl-substituted carboxylic acid characterized by a butanoic acid backbone with an ethyl group and a phenylsulfonyl moiety at the second carbon. This compound combines hydrophobic (phenyl) and polar (sulfonyl, carboxylic acid) functional groups, making it relevant in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H16O4S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-2-ethylbutanoic acid |
InChI |
InChI=1S/C12H16O4S/c1-3-12(4-2,11(13)14)17(15,16)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
IPRUSZPGRQQQND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(=O)O)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Ethyl-2-phenylsulfonylbutanoic acid with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications:
Key Comparisons:
Functional Group Influence: The sulfonyl group in 2-Ethyl-2-phenylsulfonylbutanoic acid distinguishes it from analogs like 2-phenylbutyric acid (lacking sulfonyl) and Ethyl 2-phenylacetoacetate (ester instead of acid). Sulfonyl groups enhance acidity (pKa ~1–2 for -SO₂ vs. ~4–5 for -COOH) and stabilize intermediates in nucleophilic reactions .
Physicochemical Properties: Solubility: The carboxylic acid group in 2-Ethyl-2-phenylsulfonylbutanoic acid improves water solubility relative to ester derivatives (e.g., Ethyl 2-(butane-2-sulfonyl)acetate), which are more lipid-soluble . Thermal Stability: Sulfonyl-containing compounds generally exhibit higher thermal stability than hydroxy or ester analogs due to strong S=O bonds .
Synthetic Utility :
- 2-Phenylbutyric acid serves as a simpler precursor for anti-inflammatory agents, while Ethyl 2-phenylacetoacetate is leveraged in Claisen condensations to form aromatic ketones .
- Ethyl 2-(butane-2-sulfonyl)acetate demonstrates the reactivity of sulfonyl esters in forming sulfonamides, a common motif in drug discovery .
In contrast, hydroxymethyl derivatives may target oxidative stress pathways .
Research Findings and Limitations
- Gaps in Data: Direct experimental data on 2-Ethyl-2-phenylsulfonylbutanoic acid are absent in the provided evidence; comparisons rely on extrapolation from structural analogs.
- Contradictions : Ester derivatives (e.g., Ethyl 2-(butane-2-sulfonyl)acetate) exhibit divergent reactivity compared to carboxylic acids, limiting direct application parallels .
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